Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate
Description
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 3, a 4-methoxyphenyl group at position 5, and an ethyl ester at position 2. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, contributing to its unique electronic properties and reactivity. The ethyl ester at position 4 enhances lipophilicity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)15-19-13(12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDAZIMLFVFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves iodine-mediated cyclization of aryl methyl ketones with ethyl 2-isocyanoacetate in dimethyl sulfoxide (DMSO) at elevated temperatures. For the target compound, 4-methoxyacetophenone serves as the aryl methyl ketone, while ethyl 2-isocyanoacetate contributes the methyl and ester functionalities.
Reaction Conditions :
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Solvent : DMSO (3 mL per mmol of ketone)
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Catalyst : Iodine (1.6 equiv)
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Temperature : 130°C
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Time : Until completion (monitored via TLC)
The reaction proceeds via imine intermediate formation, followed by iodine-promoted cyclization to yield the oxazole core.
Workup and Purification
Post-reaction, the mixture is quenched with water (50 mL per mmol), extracted with ethyl acetate (3 × 50 mL), and concentrated. Column chromatography on silica gel (hexane/ethyl acetate 4:1) isolates the product in 75–80% yield.
Alternative Pathways for Industrial Scalability
Two-Step Process via Oxazolone Intermediates
A patent-derived method involves synthesizing oxazolone intermediates followed by Friedel-Crafts alkylation:
Step 1 : Glycine and 4-methoxybenzoyl chloride react in NaOH to form 4-methoxyhippuric acid.
Step 2 : Treatment with ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ generates an oxazolone intermediate.
Step 3 : Friedel-Crafts alkylation with toluene and AlCl₃ introduces the methyl group, followed by reflux with PCl₃ to yield the final product.
Key Parameters :
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Solvent Polarity : CH₂Cl₂ optimizes oxazolone stability.
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Catalyst Loading : AlCl₃ (1.2 equiv) ensures complete alkylation.
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Temperature Control : Room temperature prevents side reactions during AlCl₃ addition.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Stoichiometric Adjustments
Purity Enhancement Techniques
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Recrystallization : Ethanol/water (3:1) removes polymeric byproducts, increasing purity to >99%.
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Chromatography : Gradient elution (hexane → ethyl acetate) resolves regioisomeric impurities.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Crystallographic Validation
Single-crystal X-ray diffraction (Bruker SMART APEX CCD) confirms the planar oxazole ring and substituent orientations. Refinement with SHELXL gives R-factor convergence <5%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Iodine-Mediated | 75–80 | >99 | Laboratory |
| Oxazolone Route | 60–65 | 95–97 | Industrial |
The iodine-mediated method offers superior yield and purity but requires stringent temperature control, while the oxazolone route is more adaptable to continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Isoxazolecarboxylic acid, 5-(4-Hydroxyphenyl)-3-Methyl-, ethyl.
Reduction: 4-Isoxazolecarboxylic acid, 5-(4-Methoxyphenyl)-3-Methyl-, ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxyphenyl group can enhance its binding affinity to certain proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate with structurally related heterocyclic compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound enhances aromatic stacking interactions compared to the hydroxymethyl group in , which prioritizes solubility. The chlorophenyl and dimethylamino ethenyl groups in introduce steric and electronic effects, favoring reactivity in cycloaddition reactions.
Biological Activity: Triazole derivatives ( ) exhibit broader reported bioactivity than isoxazoles, likely due to the triazole’s ability to participate in hydrogen bonding and metal coordination.
Synthetic Methods :
- Isoxazole synthesis often involves cyclization of β-diketones or 1,3-dipolar cycloaddition (e.g., ).
- Triazole derivatives ( ) are typically synthesized via Huisgen cycloaddition or condensation reactions.
Crystallographic Insights: Tools like SHELXL and ORTEP are essential for resolving puckering conformations (e.g., cyclohexanol derivatives in ) and validating hydrogen-bonding networks ( ).
Research Findings and Implications
Electronic Properties :
The 4-methoxyphenyl group’s electron-donating nature may stabilize the isoxazole ring’s aromaticity, as seen in similar systems ( ). This contrasts with electron-withdrawing groups (e.g., chlorophenyl in ), which increase electrophilicity for nucleophilic reactions.
Drug Design Potential: While the triazole derivative ( ) has demonstrated antimicrobial activity, the target isoxazole’s ester and methoxyphenyl groups could optimize pharmacokinetic properties (e.g., blood-brain barrier penetration).
Structural Limitations: The absence of crystallographic data for the target compound limits precise conformational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
